1-benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea is a complex organic compound featuring a phthalazinone moiety linked to a benzyl group through a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea typically involves the reaction of benzylamine with phthalazinone derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions for substitution reactions vary but often involve the use of strong acids or bases to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
1-Benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the field of enzyme inhibition and receptor modulation.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism by which 1-benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into active sites or binding pockets, thereby influencing biological pathways .
Comparison with Similar Compounds
Phthalazinone Derivatives: Compounds such as 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid share structural similarities and may exhibit comparable reactivity and applications.
Uniqueness: 1-Benzyl-3-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]urea stands out due to its unique combination of a phthalazinone moiety and a benzyl group linked through a urea linkage. This structure imparts specific chemical and biological properties that make it valuable for various applications .
Properties
IUPAC Name |
1-benzyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-16-14-9-5-4-8-13(14)15(20-21-16)11-19-17(23)18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,21,22)(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWBSZLTEMUGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NCC2=NNC(=O)C3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.